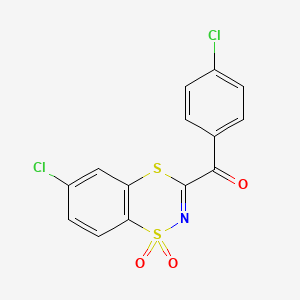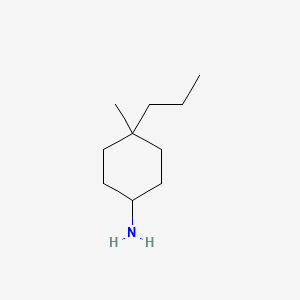
4-Methyl-4-propylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-propylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a propyl group at the fourth position, and an amine group at the first position. This compound is part of the amine family, which are known for their wide range of applications in various fields including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method is to first react cyclohexanone with methyl and propyl halides in the presence of a base to form the corresponding substituted cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride or hydrogen gas over a nickel catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-propylcyclohexan-1-amine can undergo various chemical reactions including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst are often used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are used in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, imines, or other derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-propylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-propylcyclohexane: Similar structure but lacks the amine group, resulting in different chemical properties and reactivity.
N-Methyl-4-propylcyclohexan-1-amine: Contains an additional methyl group on the nitrogen, altering its steric and electronic properties.
Uniqueness
4-Methyl-4-propylcyclohexan-1-amine is unique due to the presence of both methyl and propyl groups on the cyclohexane ring along with the amine group. This combination of substituents provides distinct steric and electronic characteristics, influencing its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
4-methyl-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-3-6-10(2)7-4-9(11)5-8-10/h9H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
ACOZGILOWFHBPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCC(CC1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


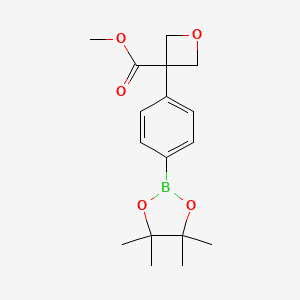
![(8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B13037161.png)
![6-(Hydroxymethyl)-5-(quinolin-6-ylamino)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13037163.png)

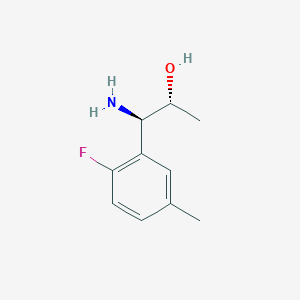
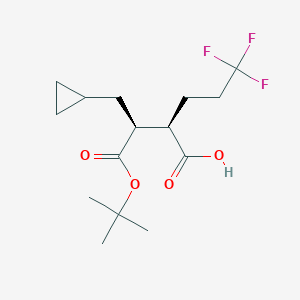
![(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13037197.png)
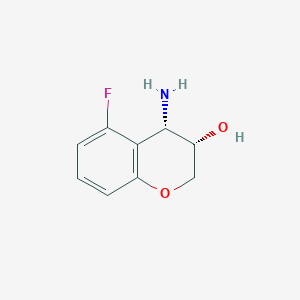
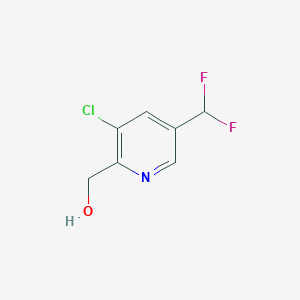
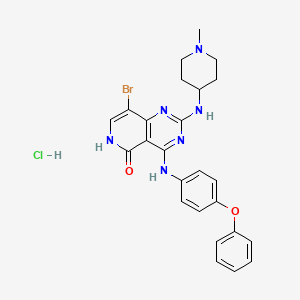

![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)

